molecular formula C16H21FN2O2 B503964 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol

Cat. No.: B503964
M. Wt: 292.35g/mol
InChI Key: FSFMPKPGBRJSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C16H21FN2O2 This compound features a unique structure that includes a fluorophenyl group, a furan ring, and an amino-propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of this amine with 2-amino-2-methyl-1-propanol under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorophenyl and furan moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-butanol
  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-ethanol
  • 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-methanol

Uniqueness

1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the furan ring contributes to its reactivity and versatility in various chemical reactions .

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35g/mol

IUPAC Name

1-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C16H21FN2O2/c1-12(20)10-18-8-9-19-11-13-6-7-16(21-13)14-4-2-3-5-15(14)17/h2-7,12,18-20H,8-11H2,1H3

InChI Key

FSFMPKPGBRJSEG-UHFFFAOYSA-N

SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O

Origin of Product

United States

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